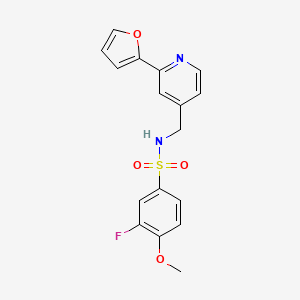

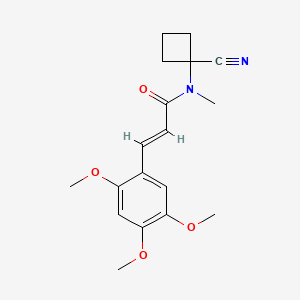

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide, also known as Compound A, is a small molecule drug that has shown potential in treating various diseases.

Scientific Research Applications

Corrosion Inhibition

Studies on similar piperidine derivatives have highlighted their potential in corrosion inhibition. For instance, the adsorption and inhibition properties of derivatives like FMPPDBS and FMPPMBS on iron's corrosion have been investigated using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Synthesis and NMR Studies

Research into fluorosubstituted heterocycles, like the synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, involves detailed NMR studies. These studies measure coupling constants and chemical shifts, providing essential insights into the chemical behavior and properties of these compounds (Dvornikova et al., 2003).

Asymmetric Synthesis

Research into asymmetric synthesis, like the synthesis of 3'-fluorothalidomide, utilizes electrophilic fluorination techniques. This process involves cinchona alkaloids and N-fluorobenzenesulfonimide, illustrating the complexity and precision needed in synthesizing specific fluorinated compounds (Yamamoto et al., 2011).

Pyridyne Formation Methods

The formation of pyridyne, a reactive intermediate, is crucial in organic synthesis. Research demonstrates methods for pyridyne formation using compounds like 2-chloro-4-methoxypyridine, indicating the diverse applications of such fluorinated compounds in synthetic chemistry (Walters & Shay, 1995).

Electrophilic Fluorinating Reagents

In medicinal chemistry, the development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, enhances the enantioselectivity of products. This advancement is critical in the precise synthesis of pharmaceutical compounds (Yasui et al., 2011).

Deprotometalation Studies

The deprotometalation of methoxy- and fluoro-pyridines, investigated in studies, is vital in understanding the reactivity and functionalization of such compounds. This research contributes significantly to the field of organic synthesis and chemical reactivity (Hedidi et al., 2016).

Structural Investigations

Structural investigations, like the study of AND-1184 and its forms, use techniques such as single-crystal X-ray and solid-state NMR. These methods are crucial for determining the molecular structure and dynamic behaviors of pharmaceutical compounds (Pawlak et al., 2021).

properties

IUPAC Name |

3-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-23-16-5-4-13(10-14(16)18)25(21,22)20-11-12-6-7-19-15(9-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGBXLOTRMYJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B2365157.png)

![3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2365161.png)

![(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride](/img/structure/B2365162.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2365163.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2365169.png)

![N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2365170.png)

![4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365174.png)